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molecular formula C6H6N4OS B1436486 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 54346-18-8

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No. B1436486
M. Wt: 182.21 g/mol
InChI Key: DOBWRWWGRZTEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723336B2

Procedure details

A 1.75N NaOH solution (39.52 mmol, 22.58 ml) was added to a suspension of 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one (3.32 g, 19.76 mmol) from 1b in absolute EtOH (80 mL). Methyl iodide (2.80 g, 19.76 mmol) was then added and the reaction mixture was allowed to stir for 2 hours at room temperature. The resulting precipitate was collected by vacuum filtration, suspended in water (110 mL) and acidified with 2NH2SO4. The solution was stirred at 0° C. for 5 minutes and the new precipitate was collected by vacuum filtration, washed with cold water, and then air dried to give 1.88 g (52%) of 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one.
Name
Quantity
22.58 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
[Compound]
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[S:3]=[C:4]1[NH:9][C:8](=[O:10])[N:7]2[N:11]=[CH:12][CH:13]=[C:6]2[NH:5]1.[CH3:14]I>CCO>[CH3:14][S:3][C:4]1[NH:9][C:8](=[O:10])[N:7]2[N:11]=[CH:12][CH:13]=[C:6]2[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
22.58 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.32 g
Type
reactant
Smiles
S=C1NC=2N(C(N1)=O)N=CC2
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration
STIRRING
Type
STIRRING
Details
The solution was stirred at 0° C. for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
the new precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC1=NC=2N(C(N1)=O)N=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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